2-Fluoro-5-(piperidin-4-yl)benzamide chemical structure and properties
2-Fluoro-5-(piperidin-4-yl)benzamide chemical structure and properties
An In-depth Technical Guide to 2-Fluoro-5-(piperidin-4-yl)benzamide: Synthesis, Properties, and Pharmacological Context
Introduction
2-Fluoro-5-(piperidin-4-yl)benzamide is a synthetic organic compound featuring a fluorinated benzamide scaffold linked to a piperidine moiety. This molecular architecture is of significant interest to researchers in drug discovery and medicinal chemistry. The benzamide group is a common structural motif in a wide array of pharmaceuticals, while the piperidine ring is a prevalent saturated heterocycle known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
The inclusion of a fluorine atom, specifically at the ortho position to the amide, can profoundly influence the molecule's conformational preferences, pKa, and metabolic pathways, often leading to enhanced potency and a better safety profile.[1] The piperidinyl group, attached at the 5-position of the benzamide ring, provides a key vector for interaction with biological targets and can be further functionalized to modulate activity and selectivity. While specific data on 2-Fluoro-5-(piperidin-4-yl)benzamide is limited in publicly accessible literature, this guide synthesizes available information on its properties and provides a comprehensive overview of its likely synthesis and potential pharmacological relevance based on structurally related compounds.
Chemical Structure and Physicochemical Properties
The core structure of 2-Fluoro-5-(piperidin-4-yl)benzamide consists of a benzene ring substituted with a fluorine atom, a carboxamide group, and a piperidin-4-yl group.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-5-(piperidin-4-yl)benzamide | - |
| CAS Number | 941711-25-7 | [2] |
| Molecular Formula | C₁₂H₁₅FN₂O | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |
| Predicted LogP | 1.3916 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Proposed Synthesis and Experimental Protocol
The synthesis of 2-Fluoro-5-(piperidin-4-yl)benzamide can be logically achieved through a convergent synthesis strategy. A highly effective and widely used method for forming the crucial carbon-carbon bond between the phenyl ring and the piperidine ring is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This palladium-catalyzed reaction couples an organoboron compound with an organic halide.
The proposed pathway involves the coupling of a commercially available halo-benzamide precursor, 5-bromo-2-fluorobenzamide, with a suitable piperidine-boronic acid derivative. The piperidine nitrogen is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and facilitate purification. The final step involves the deprotection of the piperidine nitrogen under acidic conditions.
Caption: Proposed synthetic workflow for 2-Fluoro-5-(piperidin-4-yl)benzamide.
Representative Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(4-carbamoyl-3-fluorophenyl)piperidine-1-carboxylate
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Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzamide (1.0 eq.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) followed by the addition of a base, such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Synthesis of 2-Fluoro-5-(piperidin-4-yl)benzamide (Final Product)
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Deprotection Setup: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable organic solvent such as dichloromethane (DCM).
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Acid Addition: Cool the solution in an ice bath (0 °C) and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, dropwise.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
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Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If an HCl salt is desired, the resulting solid can be triturated with diethyl ether and filtered. For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent like ethyl acetate or DCM.
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Final Purification: Dry the combined organic extracts, concentrate, and if necessary, purify the final product by recrystallization or column chromatography to yield 2-Fluoro-5-(piperidin-4-yl)benzamide.
Pharmacological Context and Potential Applications
The N-(piperidin-4-yl)benzamide scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds targeting a diverse range of biological systems.[7] The specific biological activity of 2-Fluoro-5-(piperidin-4-yl)benzamide has not been extensively reported, but the activities of structurally related molecules provide a strong basis for its potential applications.
-
Anticancer Activity: A study on N-(piperidin-4-yl)benzamide derivatives revealed their potential as activators of the hypoxia-inducible factor 1 (HIF-1) pathway.[8] Compounds from this class induced the expression of HIF-1α protein, which can promote tumor cell apoptosis, indicating potential applications in oncology.[8]
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Central Nervous System (CNS) Activity: Benzamide derivatives are well-known for their interactions with CNS receptors. For instance, certain N-substituted piperidinyl benzamides act as dual 5-HT₄ receptor agonists and dopamine D₂ receptor antagonists, making them effective prokinetic agents for gastrointestinal disorders.[7] Other related structures show high affinity for D₄ and 5-HT₂A receptors.[7] Furthermore, some piperidine derivatives have been investigated as potent and highly selective acetylcholinesterase (AChE) inhibitors for the potential treatment of dementia.[9]
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Antimicrobial Properties: The piperidine moiety is also incorporated into molecules with antimicrobial activity. Various derivatives have been synthesized and tested against pathogenic bacterial and fungal strains, demonstrating that this scaffold can be a template for developing new antimicrobial agents.[10][11]
The specific substitution pattern of 2-fluoro-5-(piperidin-4-yl)benzamide—with fluorine ortho to the amide and the piperidine para to the fluorine—is critical. The ortho-fluoro substituent can induce a specific conformation of the amide bond, potentially enhancing binding affinity to a target protein. It also blocks a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of the molecule.
Conclusion
2-Fluoro-5-(piperidin-4-yl)benzamide is a compound with significant potential as a building block or lead structure in drug discovery. While specific experimental data for this molecule is sparse, its structural components—a fluorinated benzamide and a piperidine ring—are well-established pharmacophores. Based on the activities of analogous compounds, this molecule warrants investigation for applications in oncology, CNS disorders, and infectious diseases. The proposed synthetic route via a Suzuki-Miyaura coupling provides a reliable and efficient method for its preparation, enabling further exploration of its chemical and biological properties. This guide serves as a foundational resource for researchers aiming to synthesize and investigate this promising chemical entity.
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